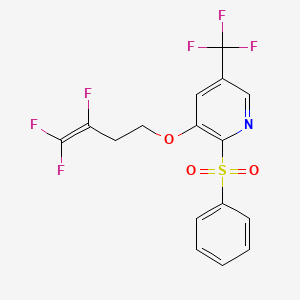

![molecular formula C22H24N2O2S B2665408 1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone CAS No. 952846-12-7](/img/structure/B2665408.png)

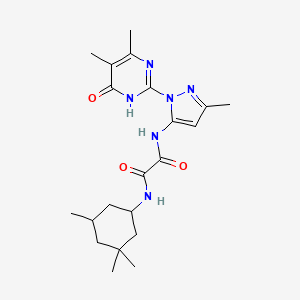

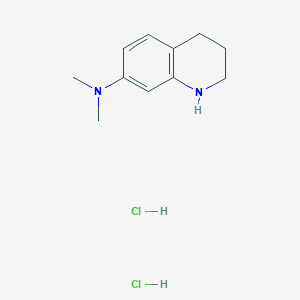

1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential pharmacological properties .

Synthesis Analysis

The synthesis of similar compounds often involves the use of a linker molecule to connect the various parts of the compound. For example, in one study, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption . In another study, a series of 2- (1- (1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were synthesized as selective GLS1 inhibitors .科学的研究の応用

Synthesis and Antimicrobial Activity

1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone and its derivatives have been explored for their synthesis and potential antimicrobial activities. The preparation of various substituted benzothiazoles and their subsequent condensation with piperazine derivatives has demonstrated variable and modest antimicrobial effects against different bacterial and fungal strains. This highlights the chemical's potential utility in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Microwave-Assisted Synthesis and Antibacterial Activity

The compound's structure facilitates microwave-assisted synthetic routes, leading to efficient production of piperidine-containing pyrimidine imines and thiazolidinones. These synthesized compounds have shown significant antibacterial activity, emphasizing the compound's role in facilitating the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Electrochemical Synthesis and Oxidation

Electrochemical synthesis based on the oxidation of related compounds in the presence of nucleophiles has been investigated, offering insights into novel synthetic pathways that could be applied to the targeted compound for generating arylthiobenzazoles. This method presents an innovative approach to the synthesis of complex structures potentially useful in various scientific applications (Amani & Nematollahi, 2012).

Synthesis of Arzoxifene

Research into the synthesis of arzoxifene, a therapeutic agent, involves intermediates structurally related to 1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone. This showcases the compound's utility in the synthesis of complex molecules with significant pharmacological activities (Ya-fei, 2011).

New Approaches for Synthesis of Thiazoles

The compound's chemical framework is conducive to innovative approaches for synthesizing thiazoles and their fused derivatives, showing antimicrobial activities. This underscores its importance in the discovery of new antimicrobial compounds and the development of novel synthetic methods for heterocyclic chemistry (Wardkhan, Youssef, Hamed, & Ouf, 2008).

作用機序

将来の方向性

The future directions for research on this compound could include further studies to confirm its binding with human A 2A receptor for the design and development of potent antagonists . Additionally, more research could be done to explore its potential pharmacological properties and possible applications in medicine .

特性

IUPAC Name |

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-methoxy-3-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-15-13-16(7-8-19(15)26-2)14-21(25)24-11-9-17(10-12-24)22-23-18-5-3-4-6-20(18)27-22/h3-8,13,17H,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTMCOJKBNAWMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

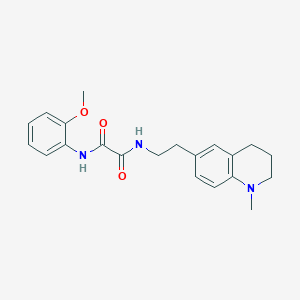

![Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B2665328.png)

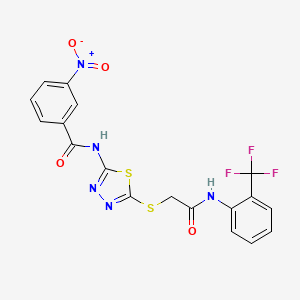

![N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2665333.png)

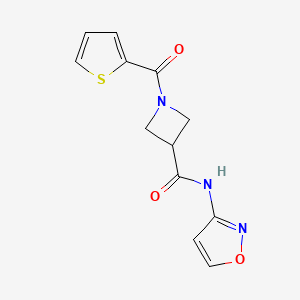

![(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-2-ylamino)cyclohexyl]carbamate](/img/structure/B2665344.png)

![3-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2665346.png)